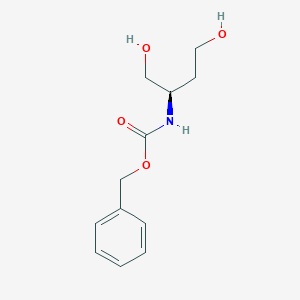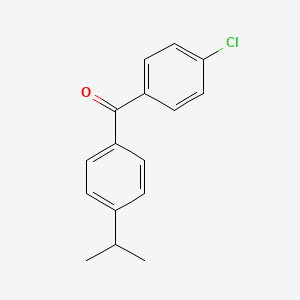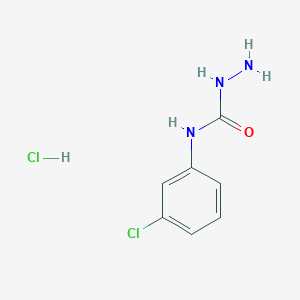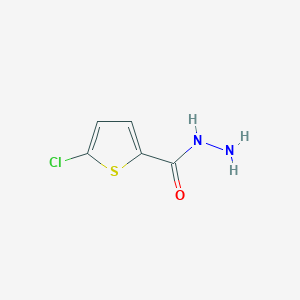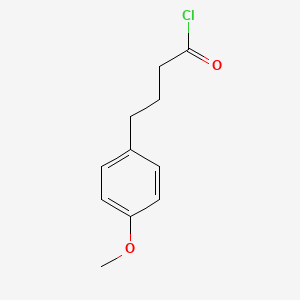
4-(4-Methoxyphenyl)butanoyl chloride
Descripción general
Descripción
4-(4-Methoxyphenyl)butanoyl chloride, also known as p-Anisylbutyryl chloride, is a chemical compound that belongs to the family of organic compounds known as aryl-alkyl ketones. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenyl)butanoyl chloride is not well understood. However, it is believed that the compound acts as an acylating agent, reacting with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methoxyphenyl)butanoyl chloride are not well studied. However, it is known that the compound is a potent irritant and can cause severe skin and eye irritation. It is also toxic when ingested or inhaled and can cause respiratory and gastrointestinal distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Methoxyphenyl)butanoyl chloride in lab experiments include its high reactivity and selectivity towards various nucleophiles, which makes it an excellent acylating agent. However, the compound is highly toxic and requires careful handling and disposal.
Direcciones Futuras
The future directions for research on 4-(4-Methoxyphenyl)butanoyl chloride include its use in the synthesis of novel pharmaceuticals and agrochemicals. The compound can also be used in the preparation of new fine chemicals, such as fragrances and flavors. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of the compound.
Conclusion:
In conclusion, 4-(4-Methoxyphenyl)butanoyl chloride is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. The compound is highly reactive and selective towards various nucleophiles, making it an excellent acylating agent. However, the compound is highly toxic and requires careful handling and disposal. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of the compound.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)butanoyl chloride finds application in various scientific research areas. It is used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, analgesics, and antipyretics. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. The compound is also used in the preparation of fine chemicals, such as fragrances and flavors.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNFNJLSEHCPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374871 | |
| Record name | 4-(4-methoxyphenyl)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6836-18-6 | |
| Record name | 4-(4-methoxyphenyl)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6836-18-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



